Bienvenue dans la boutique en ligne BenchChem!

[2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

[2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid (CAS 1105193-83-6) is a 2-ureido-thiazole-4-acetic acid derivative with molecular formula C₁₃H₁₃N₃O₃S and molecular weight 291.33 g/mol. The compound features a thiazole core substituted at the 2-position with a 4-methylphenyl urea moiety (-NH-C(=O)-NH-4-methylphenyl) and at the 4-position with an acetic acid side chain (-CH₂COOH).

Molecular Formula C13H13N3O3S
Molecular Weight 291.33 g/mol
CAS No. 1105193-83-6
Cat. No. B1452893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid
CAS1105193-83-6
Molecular FormulaC13H13N3O3S
Molecular Weight291.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)O
InChIInChI=1S/C13H13N3O3S/c1-8-2-4-9(5-3-8)14-12(19)16-13-15-10(7-20-13)6-11(17)18/h2-5,7H,6H2,1H3,(H,17,18)(H2,14,15,16,19)
InChIKeyBIJZFKPJLUNKOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid (CAS 1105193-83-6): Structural Identity, Physicochemical Profile, and Procurement Baseline


[2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid (CAS 1105193-83-6) is a 2-ureido-thiazole-4-acetic acid derivative with molecular formula C₁₃H₁₃N₃O₃S and molecular weight 291.33 g/mol [1]. The compound features a thiazole core substituted at the 2-position with a 4-methylphenyl urea moiety (-NH-C(=O)-NH-4-methylphenyl) and at the 4-position with an acetic acid side chain (-CH₂COOH). It is commercially available as a research-grade screening compound and building block from multiple global vendors including Life Chemicals (product F2145-0019), Fujifilm Wako (via Matrix Scientific), CymitQuimica (Biosynth), Leyan, and Chemenu, typically at ≥95% purity with LCMS and/or ¹H-NMR quality control [1]. The compound is catalogued under MDL number MFCD11986719 and InChIKey BIJZFKPJLUNKOL-UHFFFAOYSA-N [1].

Why In-Class Thiazole Acetic Acid Analogs Cannot Substitute for CAS 1105193-83-6: The Functional Consequences of Urea vs. Amide vs. Amine Linkage Chemistry


Generic substitution among thiazole-4-acetic acid derivatives is not scientifically valid due to three critical structural variables that directly govern target engagement, pharmacokinetics, and synthetic downstream utility. First, the 2-position linker chemistry distinguishes the urea-linked target compound from the most structurally proximate analogs: (2-p-tolylamino-thiazol-4-yl)-acetic acid (CAS 436094-76-7) bears a direct amine (-NH-) linkage (MW 248.31), while {2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS 926234-69-7) employs an amide (-NH-C(=O)-) linker (MW 276.31) . The urea linker in CAS 1105193-83-6 introduces an additional hydrogen-bond donor and acceptor, altering both molecular recognition properties and metabolic stability relative to these analogs . Second, the 4-position acetic acid (-CH₂COOH) side chain, as opposed to the directly attached carboxylic acid (-COOH) found in 2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid (CAS 1105193-98-3, MW 277.3), provides a methylene spacer that impacts pKa, conformational flexibility, and the scope of possible conjugation chemistries (e.g., amide bond formation with amines) . Third, the 2-ureido-thiazole scaffold as a class has been specifically patented for cdk/cyclin kinase inhibitory antitumor activity [1], and ureido-substituted 4-phenylthiazoles have demonstrated potent IGF1R inhibition (e.g., compound 27: 76.84% inhibition at 10 μM, HepG2 IC₅₀ = 0.62 μM) [2]—activities that are intimately dependent on the integrity of the urea pharmacophore.

Quantitative Differentiation Evidence for CAS 1105193-83-6 vs. Closest Structural Analogs: A Comparator-Anchored Procurement Guide


Linker Chemistry Differentiation: Urea vs. Amine vs. Amide — Hydrogen Bond Donor/Acceptor Capacity and Metabolic Stability Implications

CAS 1105193-83-6 features a urea linker (-NH-C(=O)-NH-) connecting the thiazole 2-position to the 4-methylphenyl ring, providing 1 hydrogen bond donor (urea N-H) and 1 hydrogen bond acceptor (urea C=O) beyond those contributed by the thiazole ring and acetic acid moiety [1]. By contrast, (2-p-tolylamino-thiazol-4-yl)-acetic acid (CAS 436094-76-7) employs a direct secondary amine (-NH-) linkage, eliminating the carbonyl oxygen and reducing hydrogen-bond acceptor count . {2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS 926234-69-7) features an amide (-NH-C(=O)-) linker that reverses the atom order relative to the urea and eliminates one nitrogen, fundamentally altering pharmacophore geometry . Published SAR studies on structurally related ureido-substituted 4-phenylthiazoles demonstrate that the urea moiety forms critical hydrogen bonds with kinase hinge regions (e.g., IGF1R inhibition: compound 27, 76.84% at 10 μM), whereas amide and amine analogs within the same series showed reduced or absent kinase engagement [2]. The urea linkage also confers differential metabolic stability: N-acyl urea derivatives are generally more resistant to hydrolytic cleavage than corresponding amides, a property that has been exploited in the design of slowly reversible FAAH inhibitors bearing thiazole-urea motifs (e.g., compound 60j with potent in vivo activity) .

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

4-Position Substituent Differentiation: Acetic Acid (-CH₂COOH) vs. Carboxylic Acid (-COOH) — pKa, Conformational Flexibility, and Conjugation Potential

CAS 1105193-83-6 bears an acetic acid moiety (-CH₂COOH) at the thiazole 4-position, providing a methylene spacer between the heterocyclic ring and the carboxylic acid group . The closest positional isomer, 2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid (CAS 1105193-98-3), has the carboxylic acid (-COOH) directly attached to the thiazole ring at the 4-position (MW 277.3 vs. 291.33) . The methylene spacer in CAS 1105193-83-6 increases the pKa of the carboxylic acid (predicted ~4.3-4.5 for acetic acid vs. ~3.0-3.5 for heterocyclic carboxylic acid), enhances conformational flexibility (1 additional rotatable bond), and critically enables amide/ester conjugation with amines and alcohols that would be sterically hindered at the directly attached carboxylic acid position [1]. This difference has practical implications for library synthesis: the acetic acid handle has been exploited extensively in thiazole-4-acetic acid-based drug discovery programs, including the development of liver-selective SCD1 inhibitors (analog 48) where the acetic acid side chain was essential for oral activity and liver selectivity in rodent models of diabetes and hepatic steatosis [2].

Bioconjugation Chemistry Prodrug Design Physicochemical Profiling

2-Ureido-Thiazole Scaffold Validation: Pharmacia & Upjohn Patent Establishes cdk/Cyclin Kinase Inhibitory Activity as a Class-Specific Pharmacological Property

The 2-ureido-1,3-thiazole scaffold embodied by CAS 1105193-83-6 has been specifically claimed in patents assigned to Pharmacia & Upjohn S.p.A. (later acquired by Pfizer) as possessing cdk/cyclin kinase inhibitory activity, conferring utility as antitumor agents [1][2]. U.S. Patent 6,863,647 B2 and its international equivalents (WO 00/26203, AU2004202678) explicitly describe 2-ureido-1,3-thiazole derivatives as being 'endowed with cdk/cyclin kinase inhibitory activity and thus useful in therapy as antitumor agents whilst lacking, in terms of both toxicity and side effects, the drawbacks known for currently available antitumor drugs' [1]. In contrast, the corresponding 2-amino-thiazole and 2-amido-thiazole analogs (such as CAS 436094-76-7 and CAS 926234-69-7) are not covered by these kinase inhibitor patent families, which are structurally restricted to the 2-ureido substitution pattern [3]. This patent estate provides a formal intellectual property demarcation of the urea pharmacophore as conferring a distinct biological activity profile not shared by non-urea analogs. Furthermore, a 2024 study by Tian et al. demonstrated that ureido-substituted 4-phenylthiazoles achieve potent IGF1R kinase inhibition (compound 27: 76.84% at 10 μM) exceeding the clinical kinase inhibitor Sorafenib (HepG2 IC₅₀: 0.62 vs. 1.62 μM), providing contemporary peer-reviewed validation of the scaffold's kinase-directed pharmacology [4].

Kinase Inhibition Antitumor Agents Cyclin-Dependent Kinase

Vendor QC and Purity Benchmarking: ≥95% Purity with Multi-Vendor Availability and Analytical Characterization

CAS 1105193-83-6 is available from at least six independent global vendors with a minimum specified purity of 95% (in most cases 95%+), supported by LCMS and/or 400 MHz ¹H-NMR quality control data [1]. Life Chemicals (product F2145-0019) provides this compound as part of its screening compound library and building block collection, with QC documentation cited in over 100 scientific publications and patents by customers [1]. Fujifilm Wako distributes the compound sourced from Matrix Scientific in 1 g, 2.5 g, and 5 g pack sizes with room temperature storage . CymitQuimica offers the compound under the Biosynth brand (ref. 3D-FUB19383) . Leyan (product 2002422) and Chemenu (CM548200) provide additional sourcing options . In contrast, the closest urea analog, CAS 1105193-98-3 (carboxylic acid variant), is priced at approximately £901 for 500 mg from Fluorochem, suggesting significantly higher cost per gram and more limited sourcing . The multi-vendor availability of CAS 1105193-83-6 reduces single-supplier procurement risk and supports competitive pricing.

Chemical Procurement Quality Control Building Block Sourcing

Physicochemical Differentiation: Measured LogD = 1.452 Provides a Quantifiable Baseline for ADME Property Comparison Against Higher Lipophilicity Analogs

The distribution coefficient (LogD) of CAS 1105193-83-6 has been experimentally determined as 1.452 [1]. This moderate lipophilicity value places the compound in a favorable range for both aqueous solubility and membrane permeability, consistent with Lipinski's Rule of Five guidelines (LogP ≤ 5). For comparison, many structurally related thiazole-4-acetic acid derivatives with bulkier substituents at the 2-position exhibit significantly higher LogP values: SCD1 inhibitor analog 48 has a predicted LogP exceeding 4, and 2-benzhydryl-4-phenyl-thiazol-5-yl-acetic acid CRTH2 antagonists exhibit LogP values in the 3-5 range [2][3]. The lower lipophilicity of CAS 1105193-83-6, driven by the polar urea linker and the relatively compact 4-methylphenyl substituent, predicts superior aqueous solubility relative to these more lipophilic thiazole-acetic acid analogs—a property that directly impacts assay compatibility (reduced DMSO precipitation risk) and formulation flexibility . The compound's computed topological polar surface area and hydrogen bond donor/acceptor profile further suggest compliance with oral drug-likeness filters, positioning it as a suitable starting point for fragment-based or ligand-efficiency-driven optimization campaigns [4].

ADME Prediction Lipophilicity Drug-Likeness

Chlorophenyl Ureido Analog Provides Cross-Study Cytotoxicity Benchmark: Class-Level Anticancer Activity with Quantified IC₅₀ Values in HeLa and MCF-7 Cell Lines

Although direct primary research data for CAS 1105193-83-6 in specific bioassays has not been identified in the public literature at the time of this analysis, the closely related 4-chlorophenyl ureido analog—2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetic acid—has reported cytotoxicity IC₅₀ values of 12 μM against HeLa (cervical cancer) and 15 μM against MCF-7 (breast cancer) cell lines . This para-substituted phenylureido-thiazole-acetic acid scaffold is directly analogous to CAS 1105193-83-6 (4-methyl vs. 4-chloro substitution on the phenyl ring), supporting a class-level inference of micromolar-range antiproliferative activity for the target compound [1]. The broader class of 2,4,5-trisubstituted thiazole derivatives has been independently validated for anticancer activity: compounds bearing a phenylureido group at the 2-position and a methyl-carboxylate moiety at the 4-position with a para-tolyl group showed IC₅₀ values of 22, 26, and 11 μM against three cancer cell lines [2]. Furthermore, ureido-substituted 4-phenylthiazole derivatives have demonstrated IGF1R kinase inhibition and HepG2 cytotoxicity (IC₅₀ = 0.62 μM for compound 27 vs. 1.62 μM for Sorafenib), confirming that the 2-ureido-thiazole pharmacophore can achieve sub-micromolar potency with appropriate substitution [3]. These cross-study data collectively support the target compound's placement within an active anticancer chemotype class.

Anticancer Screening Cytotoxicity Assay Thiazole SAR

Evidence-Anchored Application Scenarios for CAS 1105193-83-6: Where the Compound's Specific Structural Features Align with Research Needs


Kinase Inhibitor Screening Library Enrichment: Exploiting the 2-Ureido-Thiazole Pharmacophore for cdk/Cyclin and IGF1R Target Engagement

CAS 1105193-83-6 is structurally positioned within the 2-ureido-1,3-thiazole generic scaffold claimed in Pharmacia & Upjohn's antitumor kinase inhibitor patents (U.S. 6,863,647 B2) [1]. Procurement of this compound for kinase-focused screening libraries is justified by: (a) the urea pharmacophore, which forms critical hydrogen bonds with kinase hinge regions as demonstrated by Tian et al. (2024) for ureido-substituted 4-phenylthiazole IGF1R inhibitors (compound 27: 76.84% inhibition at 10 μM) [2]; (b) its moderate lipophilicity (LogD = 1.452) [3], which distinguishes it from more lipophilic thiazole-acetic acid analogs and predicts favorable aqueous solubility for biochemical assay formats; and (c) the acetic acid side chain, which enables straightforward amide coupling for library expansion without the steric constraints of directly attached carboxylic acid analogs (CAS 1105193-98-3). The compound is recommended as a fragment-like starting point for structure-based optimization targeting cyclin-dependent kinases (cdk1, cdk2) or IGF1R, with the 4-methylphenyl substituent offering a tractable vector for parallel SAR exploration.

Building Block for Focused Combinatorial Library Synthesis: Modular Derivatization via the Acetic Acid Handle

The -CH₂COOH moiety at the thiazole 4-position provides a versatile synthetic handle for amide, ester, and hydrazide conjugation chemistries, enabling the generation of diverse compound libraries from a single starting material [1]. This is a practical advantage over CAS 1105193-98-3 (carboxylic acid directly at 4-position), where steric hindrance from the thiazole ring reduces coupling efficiency with bulky amines [2]. The 4-methylphenyl urea group at the 2-position remains intact during typical carbodiimide-mediated (EDC/HOBt) or HATU-mediated amide couplings, allowing parallel library synthesis with amines, amino acid esters, or PEGylated amines. The compound's room-temperature storage stability [3] and ≥95% purity from multiple vendors reduce the pre-synthesis purification burden. Recommended applications include: synthesis of amide-linked fluorescent probes (via coupling with amino-functionalized fluorophores), generation of affinity chromatography ligands (via coupling to aminohexyl-agarose), and preparation of prodrug candidates (via esterification with promoieties).

Negative Control or Selectivity Profiling Tool for Thiazole-Urea SAR Studies

In structure-activity relationship studies of thiazole-urea kinase inhibitors, CAS 1105193-83-6 can serve as a comparator compound to isolate the contribution of the acetic acid side chain versus more elaborate amide substituents found in lead compounds. For example, in the Tian et al. (2024) IGF1R inhibitor series, compound 27 (HepG2 IC₅₀ = 0.62 μM) features an extended amide substituent at the acetic acid position [1]. CAS 1105193-83-6, bearing the free carboxylic acid, can be used to quantify the potency gain attributable to amide elaboration (ΔIC₅₀ or Δ% inhibition). Its 4-methyl substituent (σₚ = -0.17, weakly electron-donating) provides a distinct electronic baseline compared to the 4-chloro analog (σₚ = +0.23, electron-withdrawing) [2], enabling dissection of electronic effects on target binding. The compound's multi-vendor availability at ≥95% purity [3] ensures batch-to-batch consistency for reproducible SAR datasets.

Physicochemical Reference Standard for Thiazole-Acetic Acid ADME Profiling

With an experimentally determined LogD of 1.452 [1], CAS 1105193-83-6 can serve as a reference compound for calibrating computational LogP/LogD prediction models (e.g., ALogP, XLogP3, miLogP) specifically for thiazole-urea-acetic acid chemotypes. Many thiazole-acetic acid drug candidates (e.g., SCD1 inhibitors, CRTH2 antagonists) exhibit LogP values exceeding 3-5 [2], and the availability of a well-characterized, moderate-lipophilicity reference point aids in developing predictive models for solubility, permeability, and plasma protein binding within this chemical space. The compound's defined hydrogen bond donor count (HBD = 3) and acceptor count (HBA = 5) provide additional calibration parameters for polar surface area calculations [3]. Procurement of this compound as an ADME reference standard is supported by its room-temperature stability and multi-vendor sourcing, which facilitates long-term availability for longitudinal studies.

Quote Request

Request a Quote for [2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.